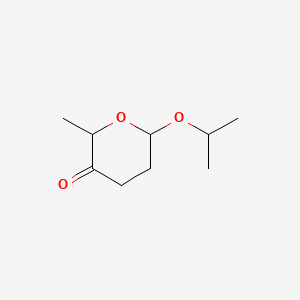
Dihydro-2-methyl-6-(1-methylethoxy)-2H0pyran-3(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dihydro-2-methyl-6-(1-methylethoxy)-2H0pyran-3(4H)-one is an organic compound that belongs to the class of pyranones. Pyranones are known for their diverse chemical properties and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dihydro-2-methyl-6-(1-methylethoxy)-2H0pyran-3(4H)-one typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method is the acid-catalyzed cyclization of 2-methyl-3-isopropoxy-2-butenal.
Industrial Production Methods
In an industrial setting, the production of this compound might involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Dihydro-2-methyl-6-(1-methylethoxy)-2H0pyran-3(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Could be explored for its pharmacological properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Dihydro-2-methyl-6-(1-methylethoxy)-2H0pyran-3(4H)-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyldihydro-2H-pyran-3(4H)-one: Lacks the isopropoxy group, which may affect its reactivity and applications.
6-Isopropoxy-2-methyl-4H-pyran-4-one: The position of the double bond and the oxygen atom can influence its chemical properties.
Uniqueness
Dihydro-2-methyl-6-(1-methylethoxy)-2H0pyran-3(4H)-one is unique due to its specific substitution pattern, which can impart distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
65712-92-7 |
|---|---|
Formule moléculaire |
C9H16O3 |
Poids moléculaire |
172.224 |
Nom IUPAC |
2-methyl-6-propan-2-yloxyoxan-3-one |
InChI |
InChI=1S/C9H16O3/c1-6(2)11-9-5-4-8(10)7(3)12-9/h6-7,9H,4-5H2,1-3H3 |
Clé InChI |
SMYKAGDBRFUPLJ-UHFFFAOYSA-N |
SMILES |
CC1C(=O)CCC(O1)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Azatricyclo[3.3.1.0~2,7~]nonane](/img/structure/B571425.png)


![2-(2-Methylprop-2-enoyloxy)ethyl 2-methylprop-2-enoate;[8-(prop-2-enoyloxymethyl)-3-tricyclo[5.2.1.02,6]decanyl]methyl prop-2-enoate](/img/structure/B571438.png)


![3-Amino-3-[2-(benzyloxy)phenyl]propanoic acid](/img/structure/B571445.png)

